molecular formula C11H14N2O3S B2885146 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime CAS No. 477858-98-3

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2885146
CAS No.: 477858-98-3
M. Wt: 254.3
InChI Key: MYBOQGPFOAQQJY-KPKJPENVSA-N
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Description

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is an organic compound characterized by the presence of a tert-butylsulfanyl group, a nitro group, and an oxime functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps:

    Oximation: The aldehyde group is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The oxime group can be oxidized to a nitrile oxide under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as thiols, amines, or halides.

    Oxidation: Oxidizing agents like peracids or hypervalent iodine compounds.

Major Products

    Reduction: 4-(Tert-butylsulfanyl)-3-aminobenzenecarbaldehyde oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde nitrile oxide.

Scientific Research Applications

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds with biological molecules, while the nitro and tert-butylsulfanyl groups can participate in redox reactions and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butylsulfanyl)benzaldehyde: Lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.

    3-Nitrobenzaldehyde oxime: Lacks the tert-butylsulfanyl group, resulting in different hydrophobic properties and reactivity.

    4-(Tert-butylsulfanyl)-3-aminobenzenecarbaldehyde oxime: A reduced form of the compound with an amine group instead of a nitro group.

Uniqueness

4-(Tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and biological interactions. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(NE)-N-[(4-tert-butylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)17-10-5-4-8(7-12-14)6-9(10)13(15)16/h4-7,14H,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBOQGPFOAQQJY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=C(C=C(C=C1)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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